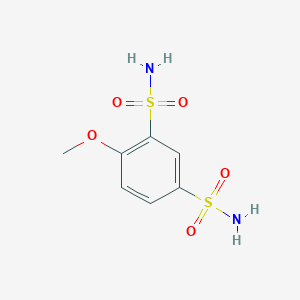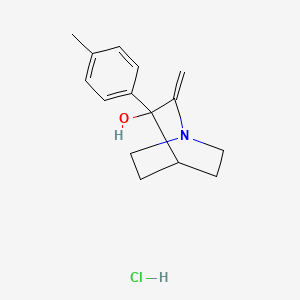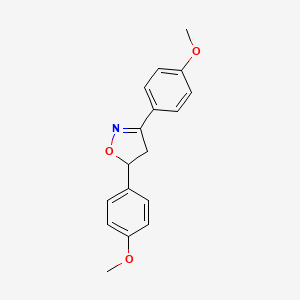![molecular formula C10H14ClNO B12007270 1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride is an organic compound with the molecular formula C10H14ClNO It is a hydrochloride salt of 1-[4-(1-aminoethyl)phenyl]ethanone, which is a derivative of acetophenone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-aminoethyl)phenyl]ethanone hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-acetylphenylamine.
Amination: The 4-acetylphenylamine undergoes amination using ethylamine under controlled conditions to form 1-[4-(1-aminoethyl)phenyl]ethanone.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[4-(1-aminoethyl)phenyl]ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect enzyme activity, receptor binding, and cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride can be compared with other similar compounds, such as:
1-[4-(2-Aminoethyl)phenyl]ethanone hydrochloride: Similar structure but with a different position of the amino group.
1-(4-Aminophenyl)ethanone oxime: Contains an oxime group instead of a ketone.
2-Amino-1-(4-chlorophenyl)ethanone hydrochloride: Contains a chlorine atom on the phenyl ring.
Eigenschaften
Molekularformel |
C10H14ClNO |
|---|---|
Molekulargewicht |
199.68 g/mol |
IUPAC-Name |
1-[4-(1-aminoethyl)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(11)9-3-5-10(6-4-9)8(2)12;/h3-7H,11H2,1-2H3;1H |
InChI-Schlüssel |
USBZDKPYJQEXOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C(=O)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)




![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12007212.png)

![isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12007230.png)

![N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007243.png)


![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)
